4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride
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Overview
Description
4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride is a chemical compound with the molecular formula C11H14ClN3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperazine ring fused to a furo[3,2-c]pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride typically involves the reaction of 4-chlorofuro[3,2-c]pyridine with piperazine under specific conditions. The reaction is usually carried out in an inert atmosphere at a temperature range of 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and controlled environments to maintain the required temperature and inert atmosphere. The purity of the final product is often ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) analysis .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-c]pyridine derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which can modulate various biochemical pathways. For example, it has been shown to inhibit TGF-β type I receptors ALK1/ACVRL1 and ALK2/ACVR1, affecting the SMAD signaling pathway .
Comparison with Similar Compounds
Similar Compounds
4-Piperazin-1-yl-furo[3,2-c]pyridine: A closely related compound with similar structural features.
MU1700 dihydrochloride: Another compound with a piperazine ring and furo[3,2-c]pyridine moiety, known for its selective inhibition of TGF-β receptors.
Uniqueness
Its structural features also make it a valuable building block for the synthesis of novel compounds .
Properties
Molecular Formula |
C11H15Cl2N3O |
---|---|
Molecular Weight |
276.16 g/mol |
IUPAC Name |
4-piperazin-1-ylfuro[3,2-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C11H13N3O.2ClH/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14;;/h1-3,8,12H,4-7H2;2*1H |
InChI Key |
VZKMUGPYMLNDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=CO3.Cl.Cl |
Origin of Product |
United States |
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